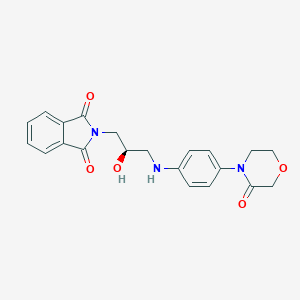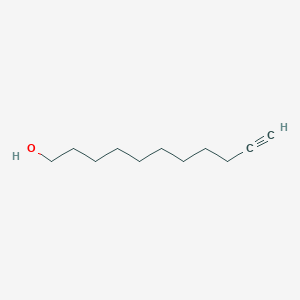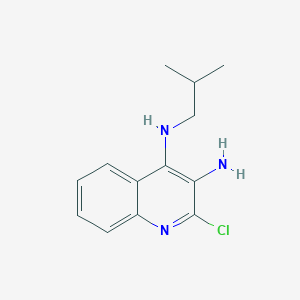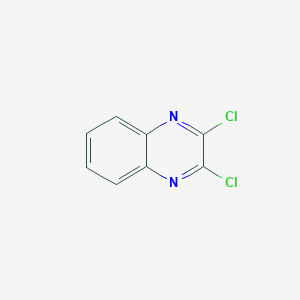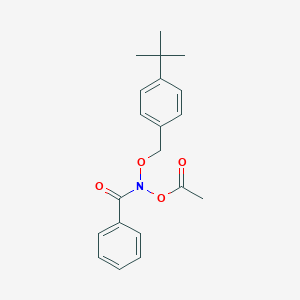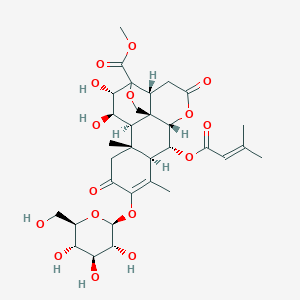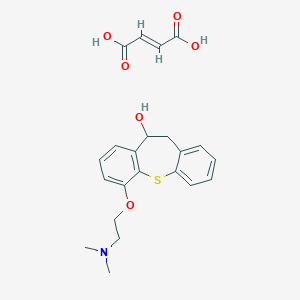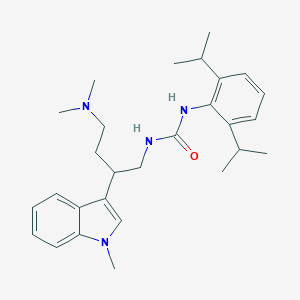
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl)urea is a chemical compound that is commonly referred to as BAY 43-9006 or Sorafenib. It is a small molecule inhibitor that has been used in the treatment of various types of cancer. Sorafenib was initially approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. The drug has been shown to have a significant impact on cancer cells, and it has become an important tool in the fight against cancer.
Mecanismo De Acción
Sorafenib works by inhibiting the activity of several proteins that are involved in cell proliferation and angiogenesis. The drug inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway. Sorafenib also inhibits the activity of VEGFR-2 and VEGFR-3, which are involved in the VEGF signaling pathway. By inhibiting these proteins, Sorafenib blocks the growth of cancer cells and prevents the formation of new blood vessels that are required for tumor growth.
Biochemical and physiological effects:
Sorafenib has several biochemical and physiological effects. The drug inhibits the activity of several proteins that are involved in cell proliferation and angiogenesis. Sorafenib also induces apoptosis in cancer cells. The drug has been shown to have anti-inflammatory effects and can reduce the production of cytokines that are involved in inflammation. Sorafenib can also reduce the production of growth factors that are involved in tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sorafenib has several advantages for lab experiments. The drug has been extensively studied and has a well-established mechanism of action. Sorafenib is also readily available and can be easily synthesized in the lab. However, Sorafenib has some limitations for lab experiments. The drug has a short half-life and can be rapidly metabolized in vivo. Sorafenib can also have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the development of Sorafenib. One potential direction is the development of combination therapies that can enhance the efficacy of Sorafenib. Another potential direction is the development of Sorafenib analogs that can have improved pharmacokinetic properties. Additionally, Sorafenib can be used in combination with other targeted therapies to improve patient outcomes. Finally, Sorafenib can be used in the treatment of other types of cancer, including breast cancer and lung cancer.
Conclusion:
Sorafenib is a small molecule inhibitor that has been used in the treatment of various types of cancer. The drug has a well-established mechanism of action and has been extensively studied for its anti-cancer properties. Sorafenib has several advantages for lab experiments, but it also has some limitations. There are several future directions for the development of Sorafenib, including the development of combination therapies and the use of Sorafenib in the treatment of other types of cancer.
Métodos De Síntesis
The synthesis of Sorafenib is a complex process that involves several steps. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with 2,6-diisopropylaniline in the presence of a base. This reaction produces 4-(2,6-diisopropylphenylamino)-3-nitrobenzoic acid. The next step involves the reduction of the nitro group to an amino group using a reducing agent. This reaction produces 4-(2,6-diisopropylphenylamino)-3-aminobenzoic acid. The final step involves the reaction of 4-(2,6-diisopropylphenylamino)-3-aminobenzoic acid with N-(4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl)urea in the presence of a coupling agent. This reaction produces Sorafenib.
Aplicaciones Científicas De Investigación
Sorafenib has been extensively studied for its anti-cancer properties. The drug has been shown to inhibit the growth of cancer cells by blocking the activity of several proteins that are involved in cell proliferation and angiogenesis. Sorafenib has been used in the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. The drug has been shown to improve the overall survival rate of patients with advanced renal cell carcinoma and hepatocellular carcinoma.
Propiedades
Número CAS |
145131-51-7 |
|---|---|
Nombre del producto |
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl)urea |
Fórmula molecular |
C28H40N4O |
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
1-[4-(dimethylamino)-2-(1-methylindol-3-yl)butyl]-3-[2,6-di(propan-2-yl)phenyl]urea |
InChI |
InChI=1S/C28H40N4O/c1-19(2)22-12-10-13-23(20(3)4)27(22)30-28(33)29-17-21(15-16-31(5)6)25-18-32(7)26-14-9-8-11-24(25)26/h8-14,18-21H,15-17H2,1-7H3,(H2,29,30,33) |
Clave InChI |
VNRCXPDITUCMEX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(CCN(C)C)C2=CN(C3=CC=CC=C32)C |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(CCN(C)C)C2=CN(C3=CC=CC=C32)C |
Sinónimos |
N(sup 1)-(2,6-Diisopropylphenyl)-N(sup 2)-(4-dimethylamino-2-(1-methyl -3-indolyl)butyl)urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



